molecular formula C₁₈H₂₅NO₃ B1145026 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one CAS No. 149183-89-1

1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one

Cat. No.: B1145026
CAS No.: 149183-89-1
M. Wt: 303.4
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Description

1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one is a benzoquinolizine derivative. This compound is known for its pharmacological properties, particularly as an inhibitor of the vesicular monoamine transporter 2 (VMAT2). It has been studied for its potential therapeutic applications in treating hyperkinetic movement disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its dihydro derivatives.

    Substitution: The methoxy and hydroxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted benzoquinolizine derivatives.

Scientific Research Applications

1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various benzoquinolizine derivatives.

    Biology: Studied for its effects on monoamine transporters and neurotransmitter regulation.

    Medicine: Investigated for its potential in treating hyperkinetic movement disorders, such as Huntington’s disease and tardive dyskinesia.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the vesicular monoamine transporter 2 (VMAT2). This inhibition leads to a decrease in the uptake of monoamines into synaptic vesicles, resulting in reduced neurotransmitter release. The molecular targets include presynaptic and postsynaptic dopamine receptors, which are affected by the altered monoamine levels .

Comparison with Similar Compounds

Similar Compounds

    Tetrabenazine: A well-known VMAT2 inhibitor used in the treatment of hyperkinetic movement disorders.

    Dihydrotetrabenazine: A metabolite of tetrabenazine with similar pharmacological properties.

    Reserpine: Another VMAT2 inhibitor, though with a different chemical structure and broader pharmacological effects.

Uniqueness

1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one is unique due to its specific structural features, such as the methoxy and hydroxy groups, which contribute to its distinct pharmacological profile. Its selective inhibition of VMAT2 makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

149183-89-1

Molecular Formula

C₁₈H₂₅NO₃

Molecular Weight

303.4

Origin of Product

United States

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